CID 168006243
Description
Based on the analytical methods referenced in the literature, its characterization likely involves techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation for purity assessment . Figure 1 in illustrates its chemical structure (Panel B), GC-MS chromatogram (Panel C), and mass spectrum (Panel D), suggesting it is a volatile or semi-volatile organic compound with distinct fragmentation patterns under mass spectrometry . However, specific applications or biological activities of CID 168006243 remain unelucidated in the provided sources.
Properties
Molecular Formula |
C4H10NaO5S3 |
|---|---|
Molecular Weight |
257.3 g/mol |
InChI |
InChI=1S/C4H10O5S3.Na/c1-9-11(5,6)3-4-12(7,8)10-2;/h3-4H2,1-2H3; |
InChI Key |
NPEMQUVSYZIOIH-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)CCS(=O)(=O)SC.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-[(methylthio)sulfonyl]-, methyl ester, sodium salt (1:1) typically involves multiple steps. One common method includes the reaction of ethanesulfonic acid with methylthio compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial production methods focus on optimizing the reaction conditions to maximize yield and minimize by-products. Advanced techniques such as distillation and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonic acid, 2-[(methylthio)sulfonyl]-, methyl ester, sodium salt (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfides, and substituted ethanesulfonic acid compounds. These products have diverse applications in different fields.
Scientific Research Applications
Ethanesulfonic acid, 2-[(methylthio)sulfonyl]-, methyl ester, sodium salt (1:1) is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ethanesulfonic acid, 2-[(methylthio)sulfonyl]-, methyl ester, sodium salt (1:1) involves its interaction with molecular targets through its sulfonyl and methylthio groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Oscillatoxin Derivatives ():

CID 168006243 shares structural similarities with oscillatoxin derivatives, such as oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389). These compounds feature complex polycyclic frameworks, often associated with marine natural products. Key differences include:
- Functional Groups : Oscillatoxins typically contain lactone rings and methyl esters, while this compound’s structure (as per Figure 1B ) suggests a simpler aromatic or heterocyclic system.
- Molecular Weight : Oscillatoxins exhibit higher molecular weights (e.g., oscillatoxin D: ~600 g/mol) compared to this compound, which appears smaller based on its GC-MS profile .
Colchicine (CID: 6167) ():

Colchicine, a tropolone alkaloid, differs significantly in bioactivity and structure. While colchicine targets microtubules for anti-inflammatory applications, this compound’s lack of described pharmacological properties limits direct functional comparisons.
Table 1: Structural and Physicochemical Comparison
Functional Analogues in Dimerization Studies
discusses cell-permeant chemical inducers of dimerization (CIDs), such as photocaged rapamycin derivatives. While this compound’s role in dimerization is unconfirmed, its structural simplicity contrasts with the macrocyclic frameworks of rapamycin-based CIDs, which are used for spatially controlled protein manipulation .
Q & A
How can researchers formulate precise and measurable research questions for studying CID 168006243?
- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example: "How does the chemical stability of this compound (Intervention) compare to structurally analogous compounds (Comparison) under varying pH conditions (Outcome) over 24-hour periods (Time)?" Ensure questions are narrow, avoid jargon, and align with gaps in existing literature .
- Key Tools : Pilot testing questions with peers and refining based on feedback .
Q. What are effective strategies for conducting a literature review on this compound?
- Methodological Answer :
Use databases like PubMed, SciFinder, and Google Scholar with keywords such as "this compound synthesis" or "spectroscopic characterization".
Track citations of seminal papers to identify recent advancements .
- Common Pitfalls : Over-reliance on secondary sources (e.g., reviews) without verifying primary data .
Q. How should researchers design surveys or questionnaires for data collection on this compound?
- Methodological Answer :
- Use Likert scales for subjective metrics (e.g., "Rate the reproducibility of this compound synthesis protocols").
- Validate instruments with pre-testing to eliminate ambiguous phrasing .
- Ensure ethical compliance by obtaining institutional review board (IRB) approval .
Advanced Research Questions
Q. How can contradictions in experimental data for this compound be systematically analyzed?
- Methodological Answer :
Apply triangulation: Cross-validate results using multiple techniques (e.g., NMR, HPLC, XRD) .
Conduct sensitivity analysis to identify variables (e.g., temperature, solvent purity) affecting outcomes .
Use statistical tools like ANOVA to isolate confounding factors .
Q. What advanced statistical methods are suitable for analyzing this compound’s structure-activity relationships?
- Methodological Answer :
- Multivariate Regression : Correlate substituent electronic parameters (Hammett constants) with bioactivity .
- Machine Learning : Train models on existing datasets to predict novel derivatives’ properties .
- Cluster Analysis : Group compounds by functional groups to identify trends in stability .
Q. How can researchers ensure the reproducibility of this compound synthesis protocols?
- Methodological Answer :
Document all experimental conditions (e.g., stirring rate, reagent lot numbers) in detail .
Use control experiments to verify equipment calibration (e.g., NMR spectrometers) .
Share protocols via open-access platforms like Zenodo to facilitate peer validation .
- Case Study : Inconsistent melting points may arise from polymorphic variations due to cooling-rate differences .
Methodology-Specific Guidance
Q. What are best practices for integrating qualitative and quantitative data in this compound studies?
- Methodological Answer :
- Mixed-Methods Design : Combine spectroscopic data (quantitative) with researcher field notes on synthesis challenges (qualitative) .
- Data Integration : Use joint displays to map quantitative results (e.g., yield percentages) against qualitative themes (e.g., procedural bottlenecks) .
Q. How should researchers address ethical concerns in publishing negative results for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
